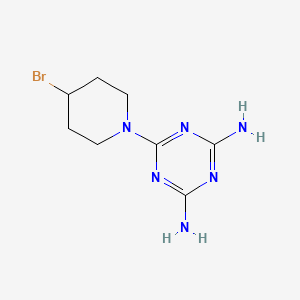
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a bromopiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-bromopiperidine with 2,4-diamino-1,3,5-triazine under specific conditions. One common method is the nucleophilic substitution reaction where the bromine atom on the piperidine ring is replaced by the triazine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be subjected to oxidation or reduction reactions to modify its chemical properties.
Coupling Reactions: The triazine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the bromopiperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
6-(4-Chloropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluoropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a fluorine atom instead of bromine.
6-(4-Methylpiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine can influence its reactivity and binding properties, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, or methyl groups can result in unique chemical behavior and biological activity.
特性
CAS番号 |
885268-33-7 |
|---|---|
分子式 |
C8H13BrN6 |
分子量 |
273.13 g/mol |
IUPAC名 |
6-(4-bromopiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13BrN6/c9-5-1-3-15(4-2-5)8-13-6(10)12-7(11)14-8/h5H,1-4H2,(H4,10,11,12,13,14) |
InChIキー |
WTDDQWHPLHQWRQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1Br)C2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


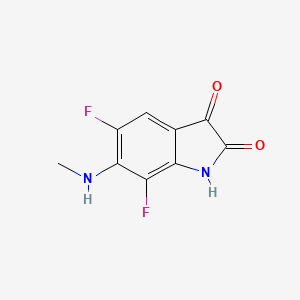
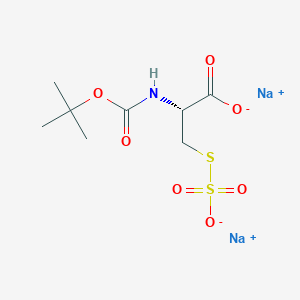
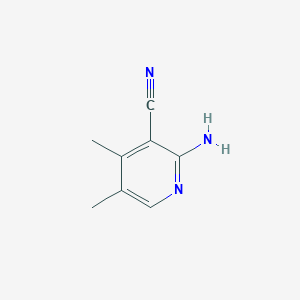
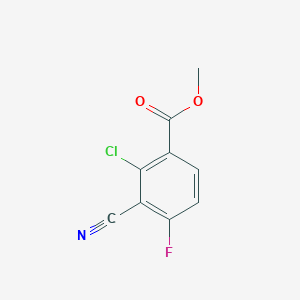
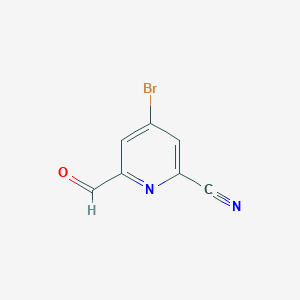
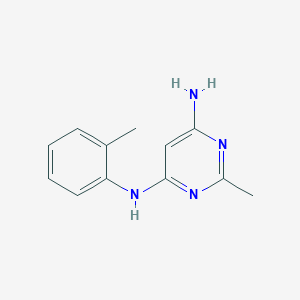
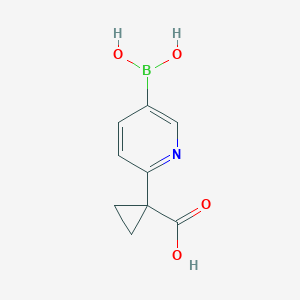
![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
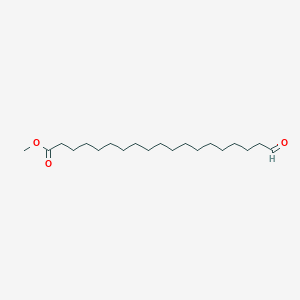
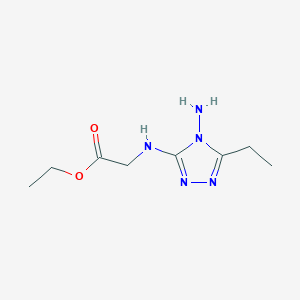
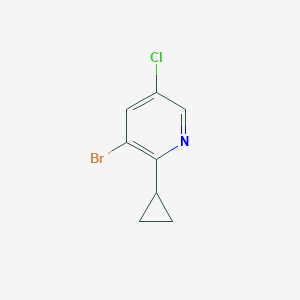

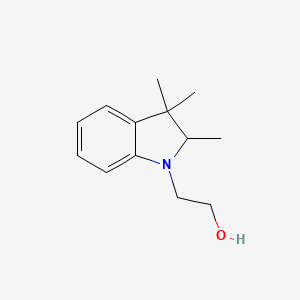
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
